![molecular formula C12H19Cl2FN2 B2789766 4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1774896-11-5](/img/structure/B2789766.png)
4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H19Cl2FN2 . It has an average mass of 281.197 Da and a monoisotopic mass of 280.090942 Da .Physical And Chemical Properties Analysis
This compound is a white crystalline powder and is soluble in water and organic solvents. It has a molecular weight of 281.2 g/mol.Scientific Research Applications
Synthesis of Pharmaceuticals
It is used in the synthesis of a variety of pharmaceuticals. This includes both synthetic and natural piperidines .
Synthesis of Agrochemicals
It is also used in the synthesis of agrochemicals. This includes both synthetic and natural piperidines .
Synthesis of Food Additives
In the food industry, it is used in the synthesis of food additives. This includes both synthetic and natural piperidines .
Mechanism of Action
The mechanism of action of “4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride” is not fully understood, but it is known to interact with a variety of enzymes, receptors, and transporters, as well as other biological targets.
Safety and Hazards
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMVEVKVDUFOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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